(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester
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Overview
Description
(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester is a chemical compound that features a tert-butyl(dimethyl)silyl group, which is commonly used as a protecting group in organic synthesis. This compound is of interest due to its unique structural properties and its applications in various fields of scientific research.
Mechanism of Action
Target of Action
Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate is a complex organic compound. The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and has characteristic applications in chemical transformations .
Mode of Action
The tert-butoxycarbonyl group, which is a part of this compound, can be introduced into a variety of organic compounds using flow microreactor systems . This process is efficient, versatile, and sustainable compared to the batch .
Biochemical Pathways
The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways .
Result of Action
The introduction of the tert-butoxycarbonyl group into various organic compounds can lead to a variety of chemical transformations .
Action Environment
The synthesis of similar compounds has been found to be more efficient and sustainable when performed in flow microreactor systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The general reaction scheme is as follows:
Starting Material: The starting material is usually a compound containing a hydroxyl group.
Reagent: tert-Butyl(dimethyl)silyl chloride (TBDMS-Cl).
Base: Imidazole or pyridine.
Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF).
Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Flow microreactor systems have been shown to be more efficient, versatile, and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is involved in the development of drug candidates and the study of metabolic pathways.
Comparison with Similar Compounds
(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester can be compared with other silyl-protected compounds, such as:
Trimethylsilyl (TMS) ethers: TMS ethers are less bulky and offer less steric protection compared to tert-butyl(dimethyl)silyl ethers.
Triisopropylsilyl (TIPS) ethers: TIPS ethers provide greater steric protection but are more challenging to remove.
Triethylsilyl (TES) ethers: TES ethers offer intermediate steric protection and ease of removal.
The uniqueness of this compound lies in its balance between steric protection and ease of removal, making it a versatile protecting group in organic synthesis .
Properties
IUPAC Name |
methyl (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si/c1-9(11(13)14-6)10(2)15-16(7,8)12(3,4)5/h9-10H,1-8H3/t9-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNGFUZXDGVDEZ-UWVGGRQHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O[Si](C)(C)C(C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C)O[Si](C)(C)C(C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539264 |
Source
|
Record name | Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155897-72-6 |
Source
|
Record name | Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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